N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydronaphthalene scaffold linked to a sulfonamide group. The compound’s structure includes two key substituents: a 4-(dimethylamino)phenyl group and a morpholin-4-yl moiety, both attached to a central ethylamine spacer.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-26(2)22-10-7-20(8-11-22)24(27-13-15-30-16-14-27)18-25-31(28,29)23-12-9-19-5-3-4-6-21(19)17-23/h7-12,17,24-25H,3-6,13-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTVLHDLBVUGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. The process begins with the preparation of the core naphthalene structure, followed by the introduction of the sulfonamide group. The dimethylamino and morpholinyl groups are then added through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound belongs to a class of sulfonamide derivatives with a tetrahydronaphthalene core. Below is a comparison with structurally related compounds from the evidence:
Key Observations :
- The target compound’s morpholine group introduces a polar, oxygen-containing heterocycle, which may enhance solubility compared to purely alkylamine substituents (e.g., dimethylamino groups in ).
- Molecular weights vary significantly (401.6–460.6), influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Physicochemical Properties
While explicit data for the target compound (e.g., solubility, logP) are unavailable, inferences can be drawn from structural analogs:
- Polarity: The morpholine group in the target compound increases polarity compared to dimethylamino analogs, likely improving aqueous solubility .
- Basicity : Morpholine (pKa ~8.7) is less basic than dimethylamine (pKa ~10.7), which may reduce cationic charge at physiological pH, affecting protein binding and distribution.
- Molecular Weight: At ~434.5 g/mol, the target compound falls within the acceptable range for drug-like molecules but is heavier than the dimethylamino analog (401.6 g/mol, ).
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a tetrahydronaphthalene core, a sulfonamide group, and both dimethylamino and morpholine functionalities. The synthesis generally involves multi-step organic reactions including:
- Formation of the Tetrahydronaphthalene Core : Through cyclization reactions.
- Introduction of the Dimethylamino Group : Typically achieved via amination techniques.
- Morpholine Ring Formation : Synthesized through cyclization from appropriate precursors.
- Sulfonamide Formation : Involves the reaction of sulfonyl chlorides with amines.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study 1 : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells (IC50 values in low micromolar range) .
- Case Study 2 : Another research demonstrated its ability to inhibit tumor growth in xenograft models .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
- Case Study 3 : In a model of acute inflammation, administration of the compound significantly decreased edema formation .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antibacterial properties against gram-positive bacteria.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety may interfere with specific enzymatic pathways involved in cell proliferation.
- Interaction with Cellular Targets : The morpholine and dimethylamino groups could enhance solubility and facilitate interaction with cellular membranes or receptors.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
| Parameter | Value |
|---|---|
| Solubility | High in polar solvents |
| Bioavailability | Moderate |
| Metabolic Pathways | Liver (CYP450 involvement) |
| Half-life | Approximately 6 hours |
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
- Clinical Trials : Investigating safety and efficacy in human subjects to establish therapeutic potential.
- Combination Therapies : Assessing the effectiveness of this compound in combination with existing therapies for enhanced treatment outcomes.
Q & A
Basic: What are the critical synthetic steps and optimization strategies for this compound?
The synthesis of this sulfonamide derivative involves multi-step organic reactions, including:
- Amide bond formation : Coupling of sulfonamide intermediates with morpholine-containing precursors using agents like DCC/DMAP to enhance efficiency .
- Cyclization and functionalization : Controlled addition of substituents to the tetrahydronaphthalene core under inert atmospheres to prevent oxidation .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via TLC/HPLC .
Key optimizations : - Temperature control (e.g., 0–5°C for amine coupling to avoid side reactions) .
- Solvent selection (e.g., THF for polar intermediates, dichloromethane for acid-sensitive steps) .
Basic: How can structural integrity and purity be validated during synthesis?
Methodological validation involves:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substituent positions on the tetrahydronaphthalene and morpholine rings .
- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends .
- Chromatography :
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±2 ppm accuracy) .
Advanced: How to resolve contradictions in observed vs. predicted biological activity?
Discrepancies between computational predictions (e.g., molecular docking) and experimental results (e.g., enzyme inhibition assays) can be addressed by:
- Dose-response profiling : Test multiple concentrations to identify non-linear effects (e.g., IC₅₀ shifts due to aggregation) .
- Metabolite screening : Use LC-MS to detect in situ degradation products that may alter activity .
- Conformational analysis : Compare X-ray crystallography or DFT-calculated structures with docking poses to assess binding mode accuracy .
Advanced: What experimental designs optimize reaction yield while minimizing byproducts?
Factorial design (e.g., Box-Behnken or Taguchi methods) can systematically evaluate variables:
- Factors : Temperature, solvent polarity, catalyst loading .
- Responses : Yield, purity, byproduct ratio.
Example : A 3-level design for Suzuki-Miyaura coupling might reveal that Pd(PPh₃)₄ at 1.5 mol% in DMF/H₂O (3:1) maximizes cross-coupling efficiency .
Contingency plans : Include quenching agents (e.g., Na₂S₂O₃ for excess halides) to suppress side reactions .
Advanced: How to assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C, monitoring via UV-Vis spectroscopy for absorbance shifts .
- Plasma stability assays : Use human plasma at 37°C with LC-MS quantification over 24 hours to measure half-life .
- Light sensitivity : Expose to UV-A/visible light (ICH Q1B guidelines) to detect photodegradation pathways .
Advanced: What strategies validate target engagement in cellular models?
- Thermal shift assays (TSA) : Monitor protein melting temperature shifts (±2°C) to confirm binding .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-deleted cell lines to establish specificity .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate target proteins for Western blot validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
